molecular formula C7H9N3S B1585874 (4-Methyl-pyridin-2-yl)-thiourea CAS No. 21242-21-7

(4-Methyl-pyridin-2-yl)-thiourea

Cat. No. B1585874
CAS RN: 21242-21-7
M. Wt: 167.23 g/mol
InChI Key: ALLBLAKJCNRLLS-UHFFFAOYSA-N
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Description

“(4-Methyl-pyridin-2-yl)-thiourea” is a chemical compound with the molecular formula C7H9N3S .


Synthesis Analysis

Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-pyridin-2-yl)-thiourea” is characterized by the presence of a thiourea group attached to a 4-methyl-pyridin-2-yl group .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can react with α-bromoketones via the Hantzsch reaction to produce 2-aminothiazoles .


Physical And Chemical Properties Analysis

“(4-Methyl-pyridin-2-yl)-thiourea” has a molar mass of 167.23 and a melting point of 199-201℃ .

Scientific Research Applications

Corrosion Inhibition

(4-Methyl-pyridin-2-yl)-thiourea derivatives have demonstrated significant applications in the field of corrosion inhibition. For instance, research indicates that certain pyridinyl thiourea compounds are effective in enhancing the corrosion resistance of mild steel in acidic environments. These compounds impact both the anodic dissolution of steel and the hydrogen evolution reaction, making them valuable in industrial applications involving metal preservation (Hosseini & Azimi, 2009).

Material Science and Crystallography

In material science, the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea has been extensively studied. These polymorphs exhibit diverse intermolecular hydrogen bonding patterns, which are crucial for understanding the material properties and potential applications in various fields (Böck et al., 2020).

Anticorrosive Properties

Further extending its application in corrosion inhibition, studies have shown the efficiency of pyridinyl thiourea derivatives as anticorrosive agents for mild steel in acidic mediums. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, thereby preventing corrosion. This property is vital in industries where metal durability is a concern (Zhang et al., 2018).

Antiviral and Antimicrobial Activities

In the medical and pharmaceutical field, derivatives of (4-methyl-pyridin-2-yl)-thiourea have been explored for their antiviral and antimicrobial activities. For instance, certain derivatives have shown potential in inhibiting the growth of various microbes and viruses, which could lead to new therapeutic agents (Attaby et al., 2006).

Catalysis and Material Synthesis

The use of (4-methyl-pyridin-2-yl)-thiourea derivatives in catalysis and material synthesis is another area of interest. Research demonstrates the synthesis of such derivatives and their bonding to other materials, creating catalysts with potential applications in various chemical processes (Ameram & Adam, 2019).

Biological Activity

Various derivatives of (4-methyl-pyridin-2-yl)-thiourea have been synthesized and tested for their biological activities, including herbicidal and fungicidal properties. This indicates the potential for these compounds in agricultural applications (Tian et al., 2009).

Anticancer Properties

The exploration of thiourea derivatives in the development of anticancer agents is a significant area of research. Some derivatives have shown promising results against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2017).

Safety And Hazards

The safety and hazards associated with “(4-Methyl-pyridin-2-yl)-thiourea” are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

(4-methylpyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-2-3-9-6(4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLBLAKJCNRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375003
Record name (4-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-pyridin-2-yl)-thiourea

CAS RN

21242-21-7
Record name (4-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-METHYL-PYRIDIN-2-YL)THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PR Chetana, BS Srinatha, MN Somashekar… - Journal of Molecular …, 2016 - Elsevier
copper(I) complexes [Cu(4MTU) 2 Cl] (2), [Cu(4MTU) (B)Cl] (3), [Cu(6MTU) 2 Cl] (5) and [Cu(6MTU) (B)Cl] (6) where 4MTU = 1-Benzyl-3-(4-methyl-pyridin-2-yl)-thiourea (1) and 6MTU = …
Number of citations: 54 www.sciencedirect.com
SK Nandanwar, HJ Kim - ChemistrySelect, 2019 - Wiley Online Library
Deaths caused by cancer and bacterial infection necessitate the development of new and potential compounds with desired properties that could circumvent the problem of chemo …

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